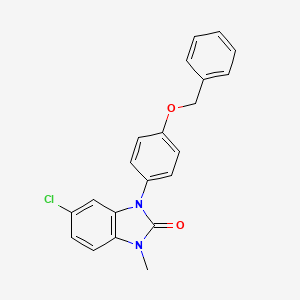![molecular formula C18H14HgO2 B14428197 Bis[(4-methoxyphenyl)ethynyl]mercury CAS No. 82490-23-1](/img/structure/B14428197.png)
Bis[(4-methoxyphenyl)ethynyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a mercury atom through ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Wirkmechanismus
The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-chlorophenyl)mercury
- Bis(4-nitrophenyl)mercury
Comparison
Compared to similar compounds, Bis[(4-methoxyphenyl)ethynyl]mercury is unique due to the presence of the 4-methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially modify its biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82490-23-1 |
|---|---|
Molekularformel |
C18H14HgO2 |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
bis[2-(4-methoxyphenyl)ethynyl]mercury |
InChI |
InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3; |
InChI-Schlüssel |
WDTPPLBFEZVKFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)

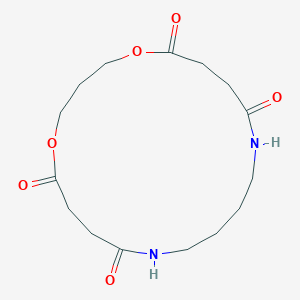
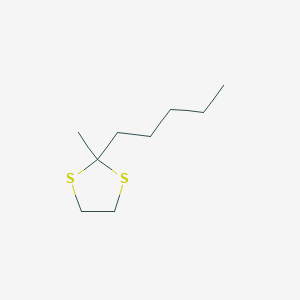
![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
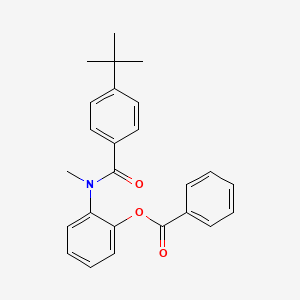
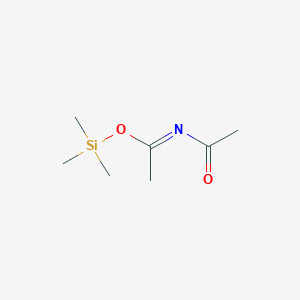


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
